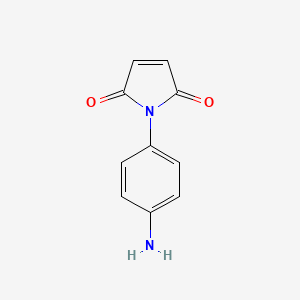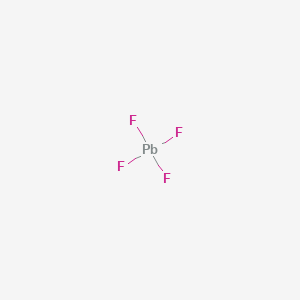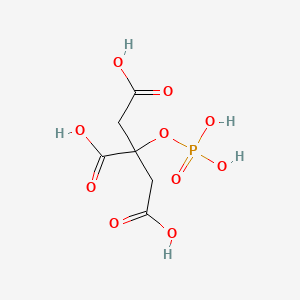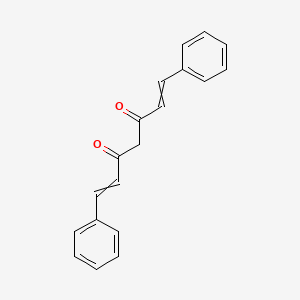
1,7-Diphenyl-1,6-heptadiene-3,5-dione
Übersicht
Beschreibung
1,7-Diphenyl-1,6-heptadiene-3,5-dione is a natural product found in Kaempferia parviflora with data available.
Wissenschaftliche Forschungsanwendungen
Antitumor Activities and Synthesis
- Curcuminoid analogues, including 1,7-Diphenyl-1,6-heptadiene-3,5-dione, have demonstrated notable cytotoxic and antitumor activities. These compounds, particularly when complexed with copper (CuII), show increased efficacy as antitumor agents in both in vitro studies and in enhancing the life span of tumor-bearing mice (John & Krishnankutty, 2005).
- Another study on curcuminoid analogues, including 1,7-Diphenyl-1,6-heptadiene-3,5-dione, and their aluminum complexes, revealed their remarkable activity against cancer cells, with aluminum chelates showing even more enhanced antitumor activities compared to free curcuminoid analogues (John, Ummathur, & Krishnankutty, 2013).
Optical Properties and Applications
- A study focusing on the luminescence properties of metal-organic curcumin derivatives, including 1,7-Diphenyl-1,6-heptadiene-3,5-dione, revealed insights into the emission spectrum and fluorescent transitions of these compounds, which can have potential applications in bioimaging and optical technologies (Lorenz et al., 2019).
Antioxidative Properties
- The antioxidative properties of 1,7-Diphenyl-1,6-heptadiene-3,5-dione and related curcumin analogues have been investigated, showing their effectiveness in inhibiting free radical-induced oxidative haemolysis of red blood cells, which underscores their potential in antioxidant therapies (Deng et al., 2006).
Antibacterial Potential
- Recent research has explored the antibacterial potential of curcumin analogues, including 1,7-Diphenyl-1,6-heptadiene-3,5-dione, against S. aureus. The findings indicate that these compounds could be promising candidates for developing new antibacterial agents (Jacob A et al., 2023).
Eigenschaften
Produktname |
1,7-Diphenyl-1,6-heptadiene-3,5-dione |
|---|---|
Molekularformel |
C19H16O2 |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
1,7-diphenylhepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C19H16O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-14H,15H2 |
InChI-Schlüssel |
UXLWOYFDJVFCBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC=CC=C2 |
Synonyme |
DCMeth cpd dicinnamoylmethane |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


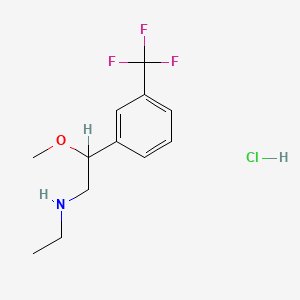
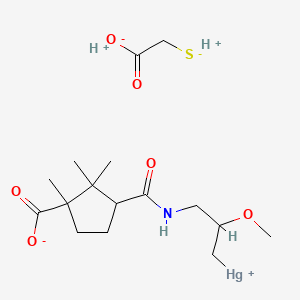
![7-[3,5-Dihydroxy-2-(3-hydroxyoctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B1208592.png)
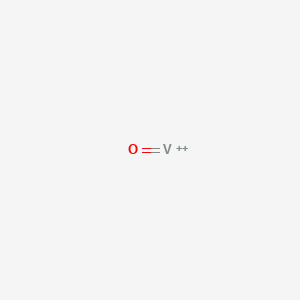
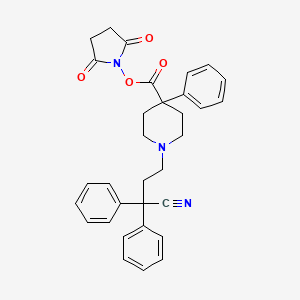
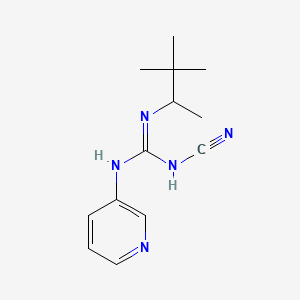
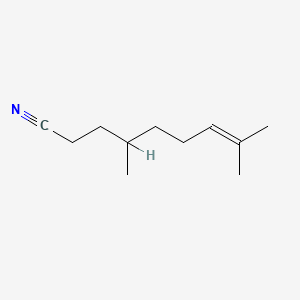
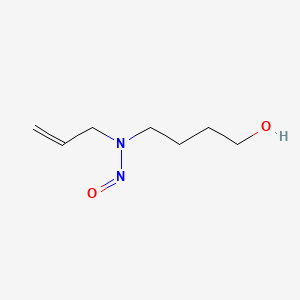
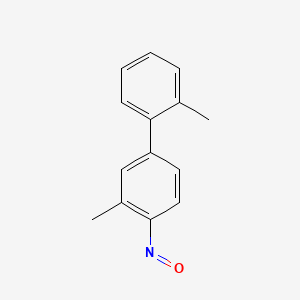
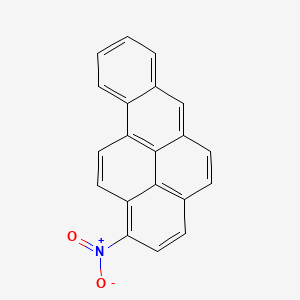
![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxyoct-1-enyl]-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1208607.png)
